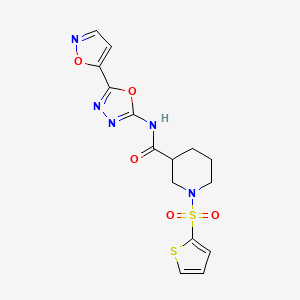![molecular formula C25H24O5S B2552653 4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 2,4,6-trimethylbenzenesulfonate CAS No. 331461-33-7](/img/structure/B2552653.png)
4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 2,4,6-trimethylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 2,4,6-trimethylbenzenesulfonate is a chemical entity that appears to be related to various sulfonate compounds and derivatives of methoxyphenyl-propenyl structures. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research on methoxyphenyl compounds, sulfonamides, and their derivatives.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) was achieved through a three-step procedure with an overall yield of 65% . Similarly, complex molecules such as 4-(1E,3Z,6E)-3-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-5-oxohepta-1,3,6-trien-1-yl)-2-methoxyphenyl 4-nitrobenzoate were synthesized and characterized using various spectroscopic techniques . These examples suggest that the synthesis of the compound would likely involve careful selection of starting materials and reaction conditions to achieve the desired product.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using spectroscopic methods such as NMR, IR, and mass spectrometry. For example, the structure of 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) was determined by 1H and 13C NMR, HRMS, and IR . Theoretical calculations, such as density functional theory (DFT), have also been employed to predict and analyze the molecular structure and spectroscopic properties of similar compounds .
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various chemical reactions. Lewis acid-promoted reactions of methoxybenzoquinone monoimine with propenylbenzenes have been shown to yield products with remarkable complexity and high stereoselectivity . Additionally, the reactivity of sulfonamides and their derivatives has been studied in the context of antitumor activity, with some compounds showing potential as cell cycle inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are often characterized by their spectroscopic data and reactivity profiles. For instance, the electronic properties, such as frontier orbitals and band gap energies, have been calculated for certain methoxyphenyl derivatives . The stability and gas chromatographic properties of derivatives formed from reactions with dinitrobenzenesulfonic acid have been highlighted for their high sensitivity in electron-capture detection .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis : Compounds like 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester have been synthesized and characterized for their crystal structures, providing insights into the molecular configuration and potential applications in material science and chemistry (Zhao et al., 2010).
Stability Studies : The impact of electron-donating groups on the stability of compounds like thiabenzenes, which share structural similarities, has been investigated. This research is crucial for understanding the stability and reactivity of complex organic compounds (Pirelahi et al., 1976).
Chemical Reactions and Synthesis : Research on norpseudoephedrine-derived oxazolidines provides insights into the synthesis and diastereoselectivity of compounds that could be structurally related to the compound , offering potential applications in synthetic organic chemistry (Conde-Frieboes et al., 1992).
Novel Applications in Polymerization : Studies on the synthesis and radical copolymerization of novel monomers, including those with trimethylsilyl and methoxy groups, demonstrate potential applications in polymer science and materials engineering (Knight et al., 2019).
Advanced Organic Synthesis : Investigations into the regioselective synthesis of tetrahydropyridines and other complex organic molecules provide a framework for understanding the synthetic pathways and potential applications of similar compounds in organic synthesis and drug discovery (Overman et al., 2003).
Oxidation Reactions and Stability : Studies on the oxidation of methoxy substituted benzyl phenyl sulfides reveal the mechanisms of oxidation in such compounds, which can be crucial for understanding the reactivity and stability of related chemicals (Lai et al., 2002).
Wirkmechanismus
While the mechanism of action for this specific compound is not available, similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-[(Z)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]phenyl] 2,4,6-trimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O5S/c1-17-15-18(2)25(19(3)16-17)31(27,28)30-23-10-5-20(6-11-23)7-14-24(26)21-8-12-22(29-4)13-9-21/h5-16H,1-4H3/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYQULDYTBVOSU-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)/C=C\C(=O)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 2,4,6-trimethylbenzenesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(1,3-Benzodioxol-5-yl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one](/img/structure/B2552570.png)

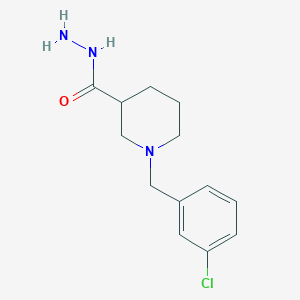
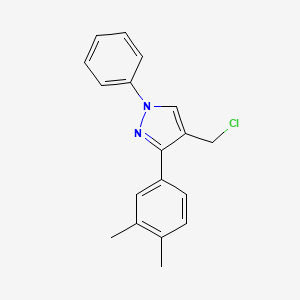
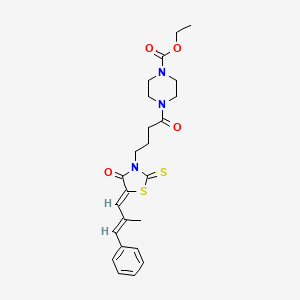
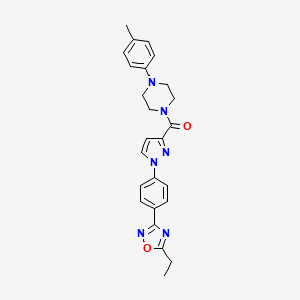
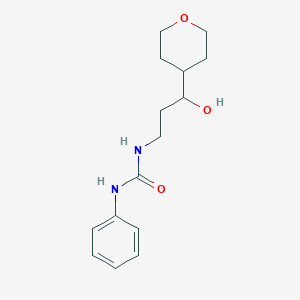

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]oxamide](/img/structure/B2552583.png)
![(Z)-2-benzyl-5-((5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/no-structure.png)
![Ethyl 3-(3,4-dimethoxyphenyl)-7-[(4-methoxyphenyl)methoxy]-4-oxochromene-2-carboxylate](/img/structure/B2552586.png)

![tert-Butyl 2-bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine-5-carboxylate](/img/structure/B2552589.png)
